![molecular formula C9H13N2O6P B12517003 Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester CAS No. 653580-19-9](/img/structure/B12517003.png)
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C9H12N2O6P. It is known for its unique structural features, which include a phosphonic acid group, a hydroxyamino group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester typically involves the reaction of dimethyl phosphite with a suitable nitrophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and nitrophenyl-containing compounds. Examples include:
- Phosphonic acid, [(amino)(4-nitrophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)(3-nitrophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)(4-methylphenyl)methyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
653580-19-9 |
|---|---|
Molecular Formula |
C9H13N2O6P |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13N2O6P/c1-16-18(15,17-2)9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,9-10,12H,1-2H3 |
InChI Key |
OZXDQJDZUMYFTM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B12516925.png)
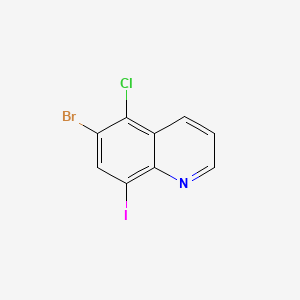
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
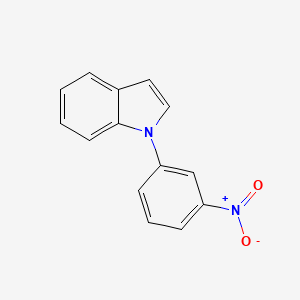
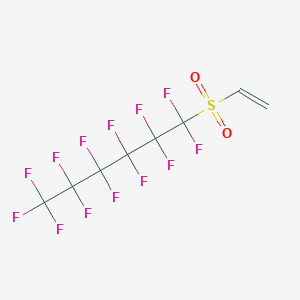
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
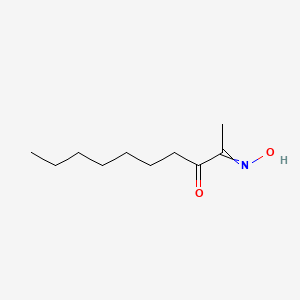
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
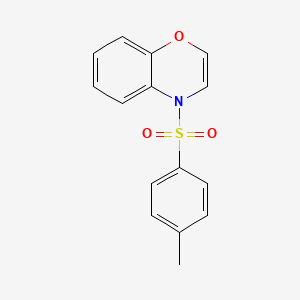
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
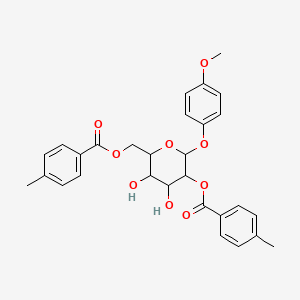

![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
